molecular formula C20H33BO2 B8780773 4,4,5,5-Tetramethyl-2-(4-octylphenyl)-1,3,2-dioxaborolane CAS No. 378223-65-5

4,4,5,5-Tetramethyl-2-(4-octylphenyl)-1,3,2-dioxaborolane

Cat. No.: B8780773
CAS No.: 378223-65-5
M. Wt: 316.3 g/mol
InChI Key: YPTPNEDNKSKJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(4-octylphenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C20H33BO2 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

378223-65-5

Molecular Formula

C20H33BO2

Molecular Weight

316.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-octylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C20H33BO2/c1-6-7-8-9-10-11-12-17-13-15-18(16-14-17)21-22-19(2,3)20(4,5)23-21/h13-16H,6-12H2,1-5H3

InChI Key

YPTPNEDNKSKJPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (16.6 mL, 1.6 M in hexanes) was added over 10 minutes to a solution of 1-iodo-4-octylbenzene from Part A (6.9 g, 21.8 mmol) in dry THF (100 mL) at −78° C. under a nitrogen atmosphere. The mixture was stirred for another 10 minutes at −78° C. 2-Isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane (6.21 mL, 30.4 mmol) was subsequently added dropwise to the mixture and stirring was continued at room temperature overnight. The reaction was then quenched with distilled water, and THF was removed under vacuum. The product was then extracted into diethyl ether and the organic layer was washed with brine, dried over MgSO4, filtered and evaporated in vacuo to give 6.38 g of 4,4,5,5-tetramethyl-2-(4-octylphenyl)-1,3,2-dioxaborolane as a colorless oil. The product was used in the next step without further purification.
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.